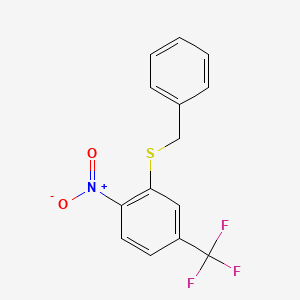

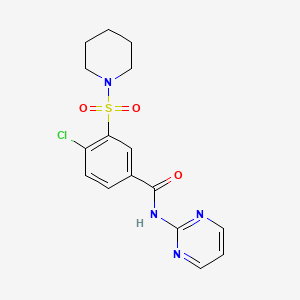

3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of naproxen, a member of the Nonsteroidal anti-inflammatory drugs (NSAIDs) . It is synthesized as a peptide derivative with the aim of creating a safer NSAID agent .

Synthesis Analysis

The synthesis of this compound involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . The resulting bio-functional hybrid molecule was fully characterized using various techniques such as 1H, 13C NMR, UV, IR, and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound was established based on spectral data . The structure was further analyzed using frontier molecular orbitals and chemical reactivity to clarify inter- and intramolecular interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using competitive molecular docking using polynomial logarithms . This helped identify the most accurate algorithm for predicting the pharmacological activity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity

The compound 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione falls within the class of thiazolidine-2,4-diones, which have been extensively studied for their medicinal properties. Research has demonstrated that thiazolidine-2,4-diones, such as those synthesized from corresponding pyridines, show promising hypoglycemic activity. These compounds are evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, highlighting their potential for further clinical studies in diabetes management (Oguchi et al., 2000).

Antimicrobial Activity

Another significant application of thiazolidine-2,4-dione derivatives includes their antimicrobial properties. Derivatives have been synthesized through various chemical reactions and assessed for their antimicrobial activity. This research is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Thadhaney et al., 2010).

Organic Electronics

Furthermore, thiazolidine-2,4-dione and its derivatives have found applications in the field of organic electronics. Novel ladder-type dithienonaphthalene-based donor–acceptor copolymers incorporating thiazolidine-2,4-dione units have been designed for organic solar cells. These materials are characterized by good solubility and electron mobility, which are essential properties for achieving high-performance solar cells (Ma et al., 2013).

Antiproliferative Activity

Lastly, thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds exhibit promising results against various cancer cell lines, underscoring the potential of thiazolidine-2,4-diones as a scaffold for developing anticancer agents. This research contributes to the ongoing search for effective cancer treatments (Mohareb et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound involve further studies on its anti-inflammatory and analgesic properties . The compounds showed higher anti-inflammatory potency than the reference drug and tested compounds . They also exhibited high analgesic potency . The tested compounds have shown negligible ulcerogenic effects, and may be considered safer drugs than naproxen for treating inflammatory conditions .

Eigenschaften

IUPAC Name |

3-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-27-18-8-6-14-4-2-3-5-16(14)17(18)7-9-19(24)22-11-10-15(12-22)23-20(25)13-28-21(23)26/h2-6,8,15H,7,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBZTODRWUFKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2769525.png)

![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)

amine hydrochloride](/img/structure/B2769537.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4-dimethylbenzamide](/img/structure/B2769540.png)